molecular formula C18H17N3O2 B7699833 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No.: B7699833
M. Wt: 307.3 g/mol
InChI Key: KUARIARTFONESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides

    Reduction: Reduced oxadiazole or amide derivatives

    Substitution: Amino or thio-substituted derivatives

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
  • 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
  • 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

Uniqueness

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is unique due to the specific substitution pattern on the oxadiazole ring and the phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)18-20-17(23-21-18)12-11-16(22)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUARIARTFONESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.